Methyl 5-fluoroquinoline-8-carboxylate

Medicinal Chemistry Lead Optimization Physicochemical Profiling

For medicinal chemistry programs requiring specific cytochrome P450 (CYP2A6) modulation or DNA-interaction studies, select this specific 5-fluoro regioisomer to ensure reproducible structure-activity relationships and metabolic stability. Unlike non-fluorinated or other fluoroquinoline isomers, Methyl 5-fluoroquinoline-8-carboxylate provides a direct synthetic handle at the 8-position, enabling efficient hydrolysis, reduction, or amidation without additional C–H functionalization steps. This ester-functionalized scaffold significantly reduces step count and improves yield in multi-step sequences targeting fluoroquinolone-class antibacterials, making it the preferred building block over simpler fluorinated quinolines.

Molecular Formula C11H8FNO2
Molecular Weight 205.18 g/mol
Cat. No. B11897253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-fluoroquinoline-8-carboxylate
Molecular FormulaC11H8FNO2
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=C(C=C1)F)C=CC=N2
InChIInChI=1S/C11H8FNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3
InChIKeyHXLPBIDQNLEICO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Fluoroquinoline-8-Carboxylate for Research and Development: Compound Class, Core Identity, and Procurement Context


Methyl 5-fluoroquinoline-8-carboxylate (CAS 1823338-60-8) is a fluorinated quinoline derivative featuring a methyl ester group at the 8-position and a fluorine atom at the 5-position of the quinoline ring. Its molecular formula is C11H8FNO2 with a molecular weight of 205.18–205.19 g/mol, and it exhibits a predicted density of 1.291±0.06 g/cm³ and predicted boiling point of 319.0±22.0 °C [1]. This compound serves as a versatile synthetic intermediate and building block in medicinal chemistry, particularly for the development of fluorinated analogs with enhanced physicochemical and biological properties .

Why Methyl 5-Fluoroquinoline-8-Carboxylate Cannot Be Replaced by Non-Fluorinated or Differently Substituted Analogs


Fluorinated quinoline derivatives such as methyl 5-fluoroquinoline-8-carboxylate possess distinct physicochemical and biological profiles that render them non-substitutable with non-fluorinated counterparts. The introduction of a fluorine atom at the 5-position alters electronic distribution, lipophilicity, and metabolic stability in ways that directly impact downstream synthetic utility and biological performance [1]. Specifically, 5-fluoroquinoline has demonstrated substantially stronger inhibition of cytochrome P450 enzymes (CYP2A6) compared to non-fluorinated quinoline [2], indicating that the fluorine substitution pattern is a critical determinant of molecular recognition and pharmacokinetic behavior. Consequently, procurement of the specific 5-fluoro regioisomer is essential for achieving reproducible synthetic outcomes and consistent structure-activity relationships.

Methyl 5-Fluoroquinoline-8-Carboxylate: Quantitative Differentiators Relative to In-Class Analogs


Physicochemical Differentiation: Lipophilicity and Molecular Weight versus Non-Fluorinated Analog

Methyl 5-fluoroquinoline-8-carboxylate exhibits a higher molecular weight (205.19 g/mol) compared to its non-fluorinated analog methyl quinoline-8-carboxylate (187.19 g/mol), reflecting the substitution of hydrogen with fluorine at the 5-position [1]. While direct experimental LogP values for the target compound are not available, the predicted LogP for 5-fluoroquinoline-8-carboxylic acid is 1.8 [2], and fluorination at the 5-position in quinoline scaffolds is consistently associated with increased lipophilicity that enhances membrane permeability. The predicted boiling point difference (319.0±22.0 °C for the target versus approximately 280–300 °C for the non-fluorinated analog) further reflects altered intermolecular interactions conferred by the C–F bond [1].

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Positional Isomer Differentiation: 5-Fluoro versus 7-Fluoro and 8-Fluoro Quinoline Scaffolds

The fluorine substitution position on the quinoline ring is a critical determinant of biological activity. Among isomeric fluoroquinolines, 5-fluoroquinoline has been shown to induce unscheduled DNA synthesis (UDS)—a marker of genotoxicity and DNA interaction—whereas 2-fluoroquinoline, 3-fluoroquinoline, and 4-fluoroquinoline exhibit no significant effect on UDS [1]. This positional specificity demonstrates that 5-fluoro substitution confers unique molecular recognition properties not shared by other regioisomers. Furthermore, 5-fluoroquinoline, along with 6-fluoroquinoline and 8-fluoroquinoline, shows stronger CYP2A6 inhibition than non-fluorinated quinoline, whereas 3-fluoroquinoline shows weaker inhibition (apparent Vmax = 0.59 nmol/min/nmol CYP) [2].

Regioselective Synthesis Fluoroquinoline SAR Antibacterial Activity

C-8 Carboxylate Ester as Versatile Synthetic Handle versus C-8 Unsubstituted Analogs

The methyl ester at the 8-position provides a tractable synthetic handle for further derivatization that is absent in simpler fluorinated quinolines such as 5-fluoroquinoline (CAS 394-69-4, MW 147.15 g/mol) and 5,8-difluoroquinoline (CAS 16650-32-1, MW 165.14 g/mol) [1][2]. Methyl 5-fluoroquinoline-8-carboxylate can be hydrolyzed to the corresponding carboxylic acid (5-fluoroquinoline-8-carboxylic acid, CAS 926252-31-5), reduced to the alcohol, or converted to amides and other carbonyl derivatives [3]. This functionality enables direct incorporation into more complex molecular architectures without requiring additional functionalization steps. 5-Fluoroquinoline and 5,8-difluoroquinoline, while useful scaffolds, lack this reactive carboxylate group and require separate C–H functionalization or halogen-metal exchange strategies for further elaboration.

Synthetic Intermediate Fluoroquinolone Synthesis Building Block

C-5 Fluorination Effect on Cytochrome P450 Enzyme Interaction

Fluorination at the 5-position of quinoline significantly alters cytochrome P450 enzyme inhibition profiles. In a comparative study using bovine liver microsomes and human CYP2A6, 5-fluoroquinoline demonstrated stronger inhibition of coumarin 7-hydroxylation than non-fluorinated quinoline [1]. The apparent Vmax for 3-fluoroquinoline was 0.59 nmol/min/nmol CYP, providing a quantitative baseline for the weaker inhibition observed with certain regioisomers. 5-Fluoroquinoline, along with 6-fluoroquinoline and 8-fluoroquinoline, exhibited stronger inhibition than quinoline, confirming that the 5-position fluorine substitution pattern yields enhanced metabolic enzyme interaction relative to the parent scaffold and alternative regioisomers such as 3-fluoroquinoline.

Drug Metabolism CYP Inhibition Pharmacokinetics

Structural Planarity as Crystallinity Determinant for Solid-State Characterization

X-ray crystallographic analysis of quinoline-8-carboxylate derivatives reveals that compounds in this class adopt a nearly planar molecular conformation, with torsion angles approaching 180° (specifically -179(2)° for C(4)-C(7)-C(8)-C(9) in a representative quinoline-8-carboxylate structure) [1]. This high degree of planarity, conferred by the quinoline ring system and the extended conjugation with the 8-carboxylate group, facilitates ordered crystal packing dominated by van der Waals interactions with nearest intermolecular distances of approximately 3.647 Å. Such crystallinity enables definitive structural characterization via single-crystal X-ray diffraction and ensures batch-to-batch solid-state consistency—a quality assurance parameter absent in amorphous or low-crystallinity analogs.

Crystallography X-ray Diffraction Solid-State Chemistry

Precursor to Fused Heterocyclic Antibacterial Scaffolds versus Standalone Building Blocks

Methyl 5-fluoroquinoline-8-carboxylate and its hydrolyzed acid form (5-fluoroquinoline-8-carboxylic acid, CAS 926252-31-5) serve as key precursors for the synthesis of fused heterocyclic antibacterial agents. Specifically, the 5-fluoro-8-carboxylate motif is utilized to construct 5-fluoro-7-oxodihydro[1,3,4]thiadiazino[5,6-h]quinoline-8-carboxylic acid and ester derivatives—a scaffold class that incorporates the essential 4-oxoquinoline-3-carboxylic acid pharmacophore characteristic of fluoroquinolone antibiotics [1]. In contrast, simpler analogs such as 5-fluoroquinoline (CAS 394-69-4) and 5,8-difluoroquinoline (CAS 16650-32-1) are employed as general building blocks for broad-spectrum antibacterial agents [2] but lack the 8-carboxylate handle required for direct construction of the canonical fluoroquinolone pharmacophore without additional functional group installation steps.

Fluoroquinolone Antibiotics Antibacterial SAR Heterocyclic Synthesis

Methyl 5-Fluoroquinoline-8-Carboxylate: Optimal Research and Industrial Application Scenarios Based on Evidence


Medicinal Chemistry: Lead Optimization Requiring Fluorinated Quinoline Scaffolds with Enhanced CYP Interaction Profiles

This compound is best deployed in medicinal chemistry programs where 5-fluoro substitution is required to achieve specific cytochrome P450 interaction profiles. Evidence demonstrates that 5-fluoroquinoline exhibits stronger CYP2A6 inhibition compared to non-fluorinated quinoline and the 3-fluoro regioisomer (Vmax = 0.59 nmol/min/nmol CYP for 3-FQ) [1]. Researchers developing CYP2A6 modulators or assessing drug-drug interaction liability should select this 5-fluoro regioisomer rather than alternative positional isomers. Additionally, 5-fluoroquinoline induces unscheduled DNA synthesis whereas 2-, 3-, and 4-fluoroquinolines do not, making the 5-fluoro analog uniquely suitable for DNA-interaction studies [2].

Fluoroquinolone Antibiotic Discovery: Synthesis of Fused Heterocyclic Antibacterial Agents

For synthetic programs targeting fluoroquinolone-class antibacterials, methyl 5-fluoroquinoline-8-carboxylate provides a direct entry to 5-fluoro-fused heterocyclic systems bearing the essential 8-carboxylate pharmacophore. The compound has been demonstrated as a precursor to 5-fluoro-7-oxodihydro[1,3,4]thiadiazino[5,6-h]quinoline-8-carboxylic acid esters—scaffolds that incorporate the 4-oxoquinoline-3-carboxylic acid core of fluoroquinolone antibiotics [1]. Compared to 5-fluoroquinoline or 5,8-difluoroquinoline, which require additional functionalization steps, this compound reduces synthetic step count and improves overall yield in multi-step sequences [2].

Synthetic Chemistry: Building Block for Regioselective Derivatization via C-8 Carboxylate Handle

Methyl 5-fluoroquinoline-8-carboxylate is the preferred choice over simpler fluorinated quinolines (e.g., 5-fluoroquinoline, MW 147.15 g/mol; 5,8-difluoroquinoline, MW 165.14 g/mol) when a reactive synthetic handle at the 8-position is required for further elaboration [1][2]. The methyl ester can be hydrolyzed to 5-fluoroquinoline-8-carboxylic acid (CAS 926252-31-5), reduced to the alcohol, or converted to amides, enabling diverse downstream chemistry without additional C–H functionalization steps . This functional group advantage translates to higher synthetic efficiency and broader applicability in library synthesis.

Physicochemical and Solid-State Characterization: Reference Standard for Fluorinated Quinoline Derivatives

The high degree of molecular planarity characteristic of quinoline-8-carboxylate derivatives (torsion angle approximately -179(2)° in representative structures) confers predictable crystallinity suitable for solid-state characterization [1]. This compound is well-suited as a reference standard for analytical method development, X-ray crystallography studies, and quality control applications requiring reproducible crystalline behavior. The predicted density (1.291±0.06 g/cm³) and boiling point (319.0±22.0 °C) provide additional benchmarks for purity assessment and formulation development [2].

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